2,2-dimethylbutane

Catalog No.
S1539485
CAS No.
75-83-2
M.F
C6-H14
M. Wt
86.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dimethylbutane

CAS Number

75-83-2

Product Name

2,2-dimethylbutane

IUPAC Name

2,2-dimethylbutane

Molecular Formula

C6-H14

Molecular Weight

86.18 g/mol

InChI

InChI=1S/C6H14/c1-5-6(2,3)4/h5H2,1-4H3

InChI Key

HNRMPXKDFBEGFZ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
2.14e-04 M
In water, 21.2 mg/L at 25 °C
Soluble in ethanol, diethyl ether; very soluble in acetone, benzene, petroleum ether, carbon tetrachloride

Synonyms

2,2-Dimethylbutane

Canonical SMILES

CCC(C)(C)C

The exact mass of the compound 2,2-dimethylbutane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)2.14e-04 min water, 21.2 mg/l at 25 °csoluble in ethanol, diethyl ether; very soluble in acetone, benzene, petroleum ether, carbon tetrachloride. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74126. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2,2-Dimethylbutane, also known as neohexane, is a doubly-branched C6 alkane isomer notable for its compact molecular structure containing a quaternary carbon. As a colorless, highly flammable liquid, it is a component of gasoline and is used as a high-octane anti-knock additive. Its distinct physical properties, such as a low boiling point and specific freezing point, differentiate it from other hexane isomers, making it suitable for specialized solvent applications and as a reference molecule in catalysis and combustion research. Procurement of 2,2-dimethylbutane is often driven by its superior performance in internal combustion engines and its unique chemical stability compared to less-branched isomers.

While all hexane isomers share the molecular formula C6H14, substituting 2,2-dimethylbutane with its linear or less-branched counterparts like n-hexane or 2-methylpentane can lead to significant performance degradation and process incompatibility. The unique quaternary carbon center in 2,2-dimethylbutane results in substantial, non-negotiable differences in Research Octane Number (RON), boiling point, and oxidative stability. For applications in high-performance fuels, engine knocking would drastically increase if a low-RON isomer like n-hexane were used. In chemical synthesis and process chemistry, differences in volatility and reactivity among isomers require distinct handling protocols and reactor conditions; direct substitution would compromise yield, purity, and operational safety.

Superior Anti-Knock Performance in Fuel Applications

2,2-Dimethylbutane provides significantly higher resistance to autoignition ('knocking') in spark-ignition engines compared to linear or singly-branched hexane isomers. Its Research Octane Number (RON) is approximately 91.8, which is over 3.6 times higher than that of n-hexane (RON 25) and substantially greater than 2-methylpentane (RON 75). While its RON is lower than the highly-branched 2,3-dimethylbutane (RON 103.1), it offers a distinct performance profile that is critical for specific fuel formulations.

Evidence DimensionResearch Octane Number (RON)
Target Compound Data91.8
Comparator Or Baselinen-hexane (RON 25), 2-methylpentane (RON 75)
Quantified Difference+66.8 points vs n-hexane; +16.8 points vs 2-methylpentane
ConditionsStandard Cooperative Fuel Research (CFR) engine test per ASTM D2699.

This quantifiable improvement in octane rating directly translates to higher engine efficiency and prevention of engine damage, making it a required component for high-performance gasoline blends.

Distinct Volatility and Handling Profile Defined by a Low Boiling Point

2,2-Dimethylbutane has a boiling point of 49.7 °C, which is markedly lower than all other C6 isomers. For comparison, the straight-chain n-hexane boils at 68.7 °C, and the closely related branched isomer 2,3-dimethylbutane boils at 58 °C. This lower boiling point makes it more volatile, which is a critical parameter for applications requiring rapid evaporation or for use in specific temperature-controlled reaction systems.

Evidence DimensionBoiling Point (°C)
Target Compound Data49.7 °C
Comparator Or Baselinen-hexane (68.7 °C), 2,3-dimethylbutane (58 °C)
Quantified Difference19 °C lower than n-hexane; 8.3 °C lower than 2,3-dimethylbutane
ConditionsAtmospheric pressure (760 mmHg).

This specific volatility dictates its suitability for processes where controlled, low-temperature evaporation is necessary, and makes it unsuitable as a drop-in replacement for less volatile isomers in established workflows.

Reduced Reactivity in Low-Temperature Oxidation Processes

In studies of low-temperature oxidation (below 800 K), 2,2-dimethylbutane demonstrates significantly lower reactivity compared to its isomers. Experimental data from jet-stirred reactors shows that n-hexane is the most reactive isomer, followed by the methyl-pentanes. 2,2-dimethylbutane is less reactive than the methyl-pentane isomers, and only 2,3-dimethylbutane is less reactive still. This reduced reactivity is attributed to its molecular structure, which lacks the more easily abstractable secondary hydrogen atoms found in linear or less-branched alkanes.

Evidence DimensionRelative Reactivity in Low-Temperature Oxidation (<800 K)
Target Compound DataLess reactive than n-hexane and methyl-pentanes
Comparator Or Baselinen-hexane (most reactive isomer), 2-methylpentane (intermediate reactivity)
Quantified DifferenceQualitatively ranked as the second least reactive C6 isomer
ConditionsJet-stirred reactor, atmospheric pressure, stoichiometric conditions (550-1000 K).

This higher stability makes 2,2-dimethylbutane a preferred reference compound or stable reaction medium in combustion research and a more robust precursor where undesirable side-oxidations must be minimized.

High-Performance Gasoline Blending

As a component in aviation gasoline and high-performance automotive fuels, where its high Research Octane Number (RON) of ~92 is essential to prevent engine knocking and allow for higher compression ratios, leading to greater engine efficiency and power output.

Reference Standard in Combustion and Catalysis Research

Used as a reference fuel or probe molecule in fundamental combustion studies and in research on catalytic reforming and isomerization. Its distinct, lower reactivity in low-temperature oxidation compared to other isomers provides a crucial baseline for developing and validating kinetic models of hydrocarbon combustion.

Specialty Solvent for Volatility-Controlled Processes

Serves as a component in solvent systems where high volatility and rapid, low-temperature evaporation are required. Its boiling point of 49.7 °C allows it to be easily removed from reaction mixtures or surfaces under mild conditions where less volatile isomers like n-hexane (BP 69 °C) would persist.

Precursor for Agricultural Chemicals

Utilized as a raw material in the synthesis of certain agrochemicals. Its specific branched structure is integral to building the final active molecule, and substitution with other isomers would fail to produce the target compound.

Physical Description

Neohexane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Irritating vapor. Flash point -54°F.
Clear liquids with mild, gasoline-like odors.

Color/Form

Colorless liquid

XLogP3

3

Boiling Point

121.5 °F at 760 mm Hg (NTP, 1992)
49.7 °C
121.5°F

Flash Point

-54 °F (NTP, 1992)
-54 °F (-48 °C) closed cup
-54°F

Vapor Density

3 (NTP, 1992) (Relative to Air)
3.0 (Air = 1)
3

Density

0.649 at 68 °F (USCG, 1999)
0.6444 g/cu cm at 25 °C
0.649

LogP

3.82 (LogP)
log Kow = 3.82

Melting Point

-148 °F (NTP, 1992)
-99.0 °C
-99.9 °C
-148°F

UNII

07L56L3MP2

GHS Hazard Statements

Aggregated GHS information provided by 336 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 336 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 335 of 336 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (99.1%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

274 mm Hg at 70 °F ; 400 mm Hg at 87.8° F (NTP, 1992)
319.30 mmHg
319 mm Hg at 25 °C
274 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

75-83-2

Wikipedia

2,2-dimethylbutane

Biological Half Life

19.00 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Hydroisomerization of 2,3-dimethylbutane in the presence of an acid catalyst
By the thermal or catalytic union (alkylation) of ethylene and isobutane, both recovered from refinery gases.

General Manufacturing Information

Butane, 2,2-dimethyl-: ACTIVE

Analytic Laboratory Methods

Air samples were analyzed by GC using a cryogenic trapping technique for introduction of air samples into the gas chromatograph.
A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water was designed. Samples collected in 1-1 glass bottles are purged at 60 °C for 1 hr in an ultrapure helium gas stream using an open loop arrangement. At a flow rate of 100 mg/min for 60 min, the method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2,2-dimethylbutane from water at 30 and 60 °C were 52 and 84%, respectively. Recoveries of 2,2-dimethylbutane with the two series of tubes (all Tenax-TA or 3 different kinds) were 33.7, 38.5, and 26.1%, and 33.0, 64.4, and 2.6% for tubes 1, 2, and 3, respectively. A specimen purge seawater standard chromatogram (Tenax-TA tube) revealed the presence of 2,2-dimethylbutane. 2,2-Dimethylbutane was also seen in chromatograms of water samples taken from Solent estuary in southern England.
The determination of volatile organic compounds /including 2,2-dimethylbutane/ from EPA method 524.2 using purge and trap capillary GC, ECD, and FID detection.

Storage Conditions

Over time, pressure may increase causing containers to burst. Handle and open container with care. Moisture sensitive.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
...Use explosion-proof equipment. Keep away from sources of ignition - No smoking. Take measures to prevent the build up of electrostatic charge.

Dates

Last modified: 08-15-2023
Burch R and Paál Z. Appl. Catal. A Gen. 114, 9 (1994); Polukeev, A. V. and Wendt, O. F.: Organometallics 36, 639 (2017)

Explore Compound Types